Journal Name:Physical Review B
Journal ISSN:2469-9950
IF:3.7
Journal Website:http://journals.aps.org/prb/
Year of Origin:0
Publisher:American Physical Society
Number of Articles Per Year:5095
Publishing Cycle:
OA or Not:Not
Physical Review B ( IF 3.7 ) Pub Date: 2021-07-27 , DOI: 10.1515/mgmc-2021-0006
Sierpiński graphs are family of fractal nature graphs having applications in mathematics of Tower of Hanoi, topology, computer science, and many more diverse areas of science and technology. This family of graphs can be generated by taking certain number of copies of the same basic graph. A topological index is the number which shows some basic properties of the chemical structures. This article deals with degree based topological indices of uniform subdivision of the generalized Sierpiński graphs S(n,G) and Sierpiński gasket Sn . The closed formulae for the computation of different kinds of Zagreb indices, multiple Zagreb indices, reduced Zagreb indices, augmented Zagreb indices, Narumi-Katayama index, forgotten index, and Zagreb polynomials have been presented for the family of graphs.
Physical Review B ( IF 3.7 ) Pub Date: 2021-04-20 , DOI: 10.1515/mgmc-2021-0008
Dithiocarbamate complexes [Cd(S 2 CNCy 2 ) 2 (py)] (1) , [In(S 2 CNCy 2 ) 3 ]·2py (2) and [Zn(S2CNCy 2 ) 2 (py)] (3) were synthesized and toluene solution of (1) and (2) was used as dual source precursor for the synthesis of CdIn 2 S 4 (CIS), while that of (1) and (3) was applied for the deposition of Cd 7.23 Zn 2.77 S 10 –ZnS composite (CZS-ZS) thin film photoan-odes by employing single step aerosol assisted chemical vapor deposition (AACVD) technique. Deposition experiments were performed at 500°C under an inert ambient of argon gas. The structural properties of deposited films were evaluated by using X-ray diffraction (XRD), energy dispersive X-ray spectroscopy (EDX), X-ray photoelectron spectroscopy (XPS), and Raman spectroscopy. The field emission scanning electron microscopy (FESEM) exposed surface morphologies while UV-Visible spectrophotometry revealed that CIS is low band gap photoanode in comparison to CZS-ZS. The comparison of photoelectrochemical (PEC) responses measured in identical conditions in terms of linear sweep voltammetry (LSV) depicts photocurrent density of 4.4 mA /cm 2 and 2.9 mA/cm 2 at applied potential of 0.7 V under solar light intensity of 100 mW/cm 2 for CIS and CZS-ZS respectively. Further, electrochemical impedance spectroscopy (EIS) confirms that PEC properties of CIS are superior to CZS-ZS photoanode as the former offer less charge transfer resistance (R ct ) 0.03 MΩ in comparison to CZS-ZS having R ct value of 0.06 MΩ.
Physical Review B ( IF 3.7 ) Pub Date: 2020-12-31 , DOI: 10.1515/mgmc-2020-0027
Abstract Topological indices are numerical numbers associated to molecular graphs and are invariant of a graph. In QSAR/QSPR study, Zagreb indices are used to explain the different properties of chemical compounds at the molecular level mathematically. They have been studied extensively due to their ease of calculation and numerous applications in place of the existing chemical methods which needed more time and increased the costs. In this paper, we compute precise values of new versions of Zagreb indices for two classes of dendrimers.
Physical Review B ( IF 3.7 ) Pub Date: 2020-12-31 , DOI: 10.1515/mgmc-2020-0025
Abstract The entropy-based procedures from the configuration of chemical graphs and multifaceted networks, several graph properties have been utilized. For computing, the organizational evidence of organic graphs and multifaceted networks, the graph entropies have converted the information-theoretic magnitudes. The graph entropy portion has attracted the research community due to its potential application in chemistry. In this paper, our input is to reconnoiter graph entropies constructed on innovative information function, which is the quantity of different degree vertices along with the quantity of edges between innumerable degree vertices.”In this study, we explore two dissimilar curricula of carbon nanosheets that composed by C4 and C8 denoted by T1C4C8(S)[m, n] and T2C4C8(R)[m, n]. Additionally, we calculate entropies of these configurations by creating a connection of degree-based topological indices with the advantage of evidence occupation.
Physical Review B ( IF 3.7 ) Pub Date: 2020-10-01 , DOI: 10.1515/mgmc-2020-0021
Abstract β-diketiminate coordinated magnesium(I) compounds, [{(ArNacnac)Mg}2] (ArNacnac = [(ArNCMe)2CH]– (Ar = 2,6-diisopropylphenyl (Dip) or mesityl (Mes)), have been utilized as reducing agents in reactions with the redox active 1,4-diazabutadiene, (ButNCH)2 (ButDAB), and 2,2’-bipyrine (bipy). These reactions led to one-electron reductions of the unsaturated substrate, and formation of the highly colored radical complexes, [(ArNacnac) Mg(ButDAB•)] and [(MesNacnac)Mg(bipy•)(bipy)]. The X-ray crystal structures of the compounds reveal each to possess one singly reduced ButDAB or bipy ligand.
Physical Review B ( IF 3.7 ) Pub Date: 2021-09-02 , DOI: 10.1515/mgmc-2021-0024
The syntheses of three different amidinosilanes of the type Me2Si[N=C(Ph)R]2 with R = pyrrolidino, morpholino, and diethylamino and one derivative with the composition R2Si[N=C(Ph)R]2 with R = morpholino are reported. These compounds were prepared in one-pot syntheses including three consecutive steps. All products are analysed by single crystal X-ray diffraction, NMR, and Raman spectroscopy. The Si–N=C–N units of these compounds show characteristic structural features and cause a significant high field shift of the 29Si NMR signals.
Physical Review B ( IF 3.7 ) Pub Date: 2021-01-01 , DOI: 10.1515/mgmc-2021-0019
The complex [Pb(phen)(4-NB)(CH 3 COO)] of lead(II) was prepared and characterized by means of elemental analysis, FT-IR, and single crystal X-ray analysis, where phen = 1,10-phenanthroline, 4-NB = 4-nitrobenzoate. The single crystal X-ray analysis indicates that the complex is a monomeric species, including two carboxylate ligands, and adopts a hemidirected structure. It is further extended by intermolecular C−H⋯O hydrogen bonds, π–π interactions and secondary Pb⋯O interactions to form two-dimensional supramolecular architecture.
Physical Review B ( IF 3.7 ) Pub Date: 2020-07-29 , DOI: 10.1515/mgmc-2020-0014
Abstract Fe3O4@SiO2-L-proline nanoparticles have been used as an effective catalyst for the preparation of pyrimidines by three-component reactions of 1,3-dimethylbarbituric acid, aromatic aldehydes and 4-methyl aniline or 4-methoxy aniline under reflux condition in ethanol. Fe3O4@SiO2-L-proline nanoparticles have been characterized by scanning electronic microscopy (SEM), powder X-ray diffraction (XRD), vibrating sample magnetometer (VSM), thermal gravimetric analysis (TGA), energy dispersive X-ray (EDS), dynamic light scattering (DLS) and FT-IR spectroscopy. This method provides several advantages including, the reusability of the catalyst, low catalyst loading, atom economy, short reaction times and high yields of products.
Physical Review B ( IF 3.7 ) Pub Date: 2020-06-21 , DOI: 10.1515/mgmc-2020-0011
Abstract The crystal structures of the salts [Li(1,2-F2C6H4)] [B(C6F5)4] (1) and Cs[B(C6F5)4] (2) comprise six Li···F contacts (1.965(3) − 2.312(3) Å) and twelve Cs···F contacts (3.0312(1) − 3.7397(2) Å), respectively, which are significantly shorter than the sum of van der Waals radii (3.29 and 4.90 Å).
Physical Review B ( IF 3.7 ) Pub Date: 2022-01-01 , DOI: 10.1515/mgmc-2022-0004
Abstract In this study, a potassium borate compound of santite is synthesized at 60°C, 70°C, 80°C, and 90°C reaction temperature for 2.5, 5, 10, and 15 min reaction time by using eight different raw material combinations of K2CO3, KNO3, NaOH, H3BO3, B2O3, Na2B4O9·5H2O, and Na2B4O9·10H2O. According to the X-ray diffraction analysis synthesized potassium borate compound is identified as “santite (KB5O8·4H2O)” with powder diffraction file no. 01-072-1688. Raman spectroscopy results showed that the synthesized compound consists of typical boron mineral bands, and the spectra obtained were in mutual agreement with potassium borate, according to the literature. Scanning electron microscopic morphologies showed that obtained santite has different particle shapes as the raw material combination changed and the particle sizes are found between 305 nm and 2.03 µm. Overall reaction yields are found between 76.11% and 99.26%, even such lower reaction times with respect to the literature.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
物理2区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
33.30 | 0 | Science Citation Index Science Citation Index Expanded | Not |
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